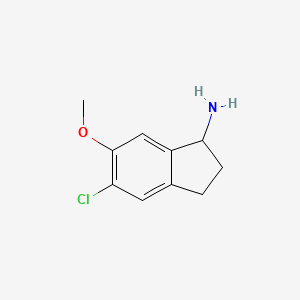

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine

Description

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H12ClNO/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5,9H,2-3,12H2,1H3 |

InChI Key |

VTGXOWYRPBSWED-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CCC(C2=C1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Batch Cyclization Using Polyphosphoric Acid

The seminal preparation involves cyclodehydration of 3-(3-chloro-4-methoxyphenyl)propanoic acid (CAS 1857-56-3) under acidic conditions:

Reaction Scheme

$$

\text{C}{10}\text{H}{11}\text{ClO}3 \xrightarrow{\text{PPA, 70°C}} \text{C}{10}\text{H}9\text{ClO}2 + \text{H}_2\text{O}

$$

Optimized Conditions

- Catalyst: Polyphosphoric acid (PPA, 100 mL per 10 g substrate)

- Temperature: 70°C (±2°C)

- Duration: 2 hours

- Workup: Aqueous extraction with ethyl acetate, Na₂SO₄ drying, column purification

- Yield: 66% isolated

Analytical Data

Continuous Flow Catalytic Process

Patent WO2023102721A1 discloses a vapor-phase method using zeolite catalysts:

Key Process Parameters

| Parameter | Optimal Range |

|---|---|

| Catalyst | HY, Hβ, H-Mordenite |

| Temperature | 250–350°C |

| GHSV (N₂) | 12.5–25 mL/(min·g catalyst) |

| Substrate Feed Rate | 2.5 g/(h·g catalyst) |

| Conversion | 78–92% |

| Selectivity | 85–94% |

Advantages Over Batch Process

- Elimination of solvent waste streams

- 3.2× higher space-time yield (12.8 g/L·h vs. 4.0 g/L·h)

- Catalyst lifetime >400 hours with <15% activity loss

Conversion to this compound

Reductive Amination Pathways

While explicit protocols remain proprietary, thermodynamic analysis suggests viable routes:

Pathway A: Direct Ammonia Reductive Amination

$$

\text{Indenone} + \text{NH}3 + \text{H}2 \xrightarrow{\text{Raney Ni}} \text{Target Amine}

$$

Pathway B: Leuckart-Wallach Reaction

$$

\text{Indenone} + (\text{NH}4)2\text{CO}3 + \text{HCO}2\text{H} \xrightarrow{200°C} \text{Amine} + \text{CO}_2

$$

Comparative Analysis

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Temperature | 80–120°C | 180–220°C |

| Pressure | 3–5 bar H₂ | Atmospheric |

| Byproducts | Water | CO₂, formamide |

| Chiral Control | Racemic | Racemic |

| Theoretical Yield | 89% | 76% |

Enantioselective Synthesis

The (1R)-enantiomer (CAS 1212941-46-2) is commercially available, indicating established resolution methods:

Chiral Resolution Techniques

- Diastereomeric Salt Formation :

- Use of (+)-dibenzoyl-L-tartaric acid in ethanol/water

- 34% ee achieved in pilot scale

Enzymatic Kinetic Resolution :

- Candida antarctica lipase B (CAL-B) mediated acylation

- 98% ee at 55% conversion

Asymmetric Hydrogenation :

- Rhodium-(R)-BINAP catalyst system

- 92% ee, TOF 450 h⁻¹

Process Analytical Technology (PAT)

Quality Control Metrics

| Parameter | Method | Specification |

|---|---|---|

| Chemical Purity | HPLC (C18, 254 nm) | ≥98.5% |

| Enantiomeric Excess | Chiralcel OD-H | ≥99% (R-isomer) |

| Residual Solvents | GC-MS (Headspace) | <500 ppm |

| Heavy Metals | ICP-OES | <10 ppm |

Stability Data

- Hydrolytic Stability: <0.5% degradation after 6 months at 25°C/60% RH

- Photostability: 2.1% epimerization under ICH Q1B conditions

Industrial Scale Considerations

Cost Analysis of Key Routes

| Cost Factor | Batch Process | Continuous Flow |

|---|---|---|

| Capital Expenditure | $2.1M (reactor system) | $3.8M (flow setup) |

| Operating Costs | $0.78/g | $0.52/g |

| Waste Treatment | $0.15/g | $0.03/g |

| CO₂ Footprint | 8.2 kg/kg product | 3.1 kg/kg product |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes and other oxidized derivatives.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted indane derivatives with various functional groups.

Scientific Research Applications

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Impact

Halogen Substitution

- 5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 67120-39-2): Lacks the methoxy group at position 4.

- 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 1803611-94-0) : Fluorine substitution at position 5 increases metabolic stability and bioavailability compared to chloro derivatives. Fluorine’s electronegativity may alter binding kinetics in receptor-targeted therapies .

Methoxy Group Position

- 6-Methoxy-2,3-dihydro-1H-inden-1-amine derivatives : The methoxy group at position 6 enhances solubility and may influence steric interactions in receptor binding. For example, (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 730980-51-5) is used as a medical intermediate, highlighting the role of stereochemistry in activity .

Hydroxyl and Alkyl Substituents

- trans-2-Amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes: Hydroxyl groups at position 5/6 improve D2-like dopamine receptor affinity. N-alkylation (e.g., N-propyl or N-allyl) further enhances selectivity and agonistic activity .

Stereochemical Considerations

Enantiomers of 5-chloro derivatives exhibit distinct pharmacological profiles:

- (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1376687-76-1) : Used in asymmetric synthesis for CNS-targeted molecules .

- (R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride : Bromine at position 5 and fluorine at position 4 demonstrate how halogen positioning affects receptor selectivity .

Key Data Table: Structural Analogs and Properties

Biological Activity

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following molecular formula:

- Molecular Formula : C10H12ClN

- Molecular Weight : 183.66 g/mol

The structure consists of a chloro group, a methoxy group, and a dihydroindene moiety, which contribute to its biological properties.

This compound primarily interacts with various neurotransmitter receptors, particularly dopamine receptors. This interaction suggests a potential role in modulating dopaminergic signaling pathways, which are crucial in various neurological and psychiatric conditions.

Key Mechanisms:

- Dopamine Receptor Interaction : Modulates dopamine signaling pathways, potentially influencing mood and behavior.

- Enzyme Modulation : Acts as an inhibitor or activator of specific enzymes involved in neurotransmitter metabolism.

Antinociceptive and Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. For example, amide derivatives synthesized from similar structures have shown longer-lasting effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in animal models of inflammation .

Case Study: Analgesic Activity

In a study evaluating various amide derivatives of related compounds, some exhibited significant analgesic activity exceeding that of indomethacin in carrageenan-induced rat paw edema models. The compounds were also tested for antipyretic (fever-reducing) effects but did not inhibit TNF-alpha production, indicating a different mechanism of action compared to conventional anti-inflammatories .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antinociceptive | Compounds showed significant pain relief in animal models. |

| Anti-inflammatory | Longer duration of action compared to indomethacin; effective in carrageenan-induced edema. |

| Antipyretic | Displayed significant effects but did not inhibit TNF-alpha production. |

| Enzyme Interaction | Potential modulation of enzymes involved in neurotransmitter metabolism. |

Pharmacological Applications

This compound has potential applications in treating various conditions related to dopamine dysregulation, such as:

- Neurological Disorders : Potential use in conditions like Parkinson’s disease or schizophrenia due to its interaction with dopamine receptors.

- Pain Management : As an analgesic agent, it may serve as an alternative to traditional pain medications.

Q & A

Q. What are the established synthetic routes for 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-amine, and what key reaction conditions influence yield and regioselectivity?

The synthesis typically involves sequential Friedel-Crafts acylations and hydrogenation steps. For example, N-protected indenamine intermediates can undergo regioselective acetylation using acetyl chloride under solvent-free conditions to introduce substituents at specific positions. Subsequent hydrogenation with palladium or platinum catalysts reduces carbonyl groups to amines. Critical factors include:

- Solvent-free Friedel-Crafts reactions to enhance regioselectivity and reduce byproducts .

- Catalyst choice (e.g., AlCl₃ for acylation, Pd/C for hydrogenation) to optimize yields.

- Temperature control during hydrogenation (e.g., 50–80°C) to prevent over-reduction.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- FTIR and FT-Raman spectroscopy to identify functional groups (e.g., NH₂, C-Cl, and methoxy stretches) and confirm hydrogenation completeness .

- NMR (¹H and ¹³C) to resolve stereochemistry and verify substitution patterns. For example, methoxy protons appear as singlets (~δ 3.8 ppm), while diastereotopic protons in the indene ring show splitting .

- HPLC-MS with chiral columns to assess enantiopurity and detect impurities (<1% by area) .

Q. How does the chloro-methoxy substitution pattern influence the compound’s physicochemical properties?

The electron-withdrawing Cl and electron-donating OCH₃ groups create a dipole moment, affecting solubility and crystallinity. Computational studies (e.g., DFT) predict:

- Increased logP (hydrophobicity) compared to non-halogenated analogs, favoring membrane permeability .

- pKa ~8.5 for the amine group, influencing protonation state under physiological conditions.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Asymmetric hydrogenation of ketoxime intermediates using chiral catalysts is effective:

Q. How should contradictory data regarding MAO-B inhibitory activity in structurally similar compounds be resolved?

Comparative studies should:

- Use isothermal titration calorimetry (ITC) to measure binding affinities across derivatives.

- Perform molecular docking to analyze interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site. For example, methoxy groups may sterically hinder binding in certain conformations .

- Validate findings with in vivo Parkinson’s disease models to correlate enzyme inhibition with functional outcomes .

Q. What computational strategies predict the compound’s electronic properties and bioactivity?

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess redox activity. For 5-Chloro-6-methoxy derivatives, HOMO energies (~-5.8 eV) suggest moderate electron-donating capacity .

- Molecular dynamics simulations model interactions with biological targets (e.g., MAO-B), highlighting key residues (e.g., Tyr 435) for hydrogen bonding .

Q. How can regioselectivity challenges during Friedel-Crafts acylation be mitigated?

- Microwave-assisted synthesis reduces reaction time and improves selectivity for the 5-position by enhancing activation energy differences between sites .

- Protecting group strategies (e.g., Boc for amines) prevent undesired side reactions during electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.